Cas no 702-79-4 (1,3-Dimethyladamantane)
1,3-Dimethyladamantane Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dimethyladamantane
- 1,3-DIMETHYL ADAMANTINE
- 1,3-dimethyl-adamantane
- 1,3-Me2-adamantane
- Adamantane,1,3-dimethyl
- 1,3-Dimethyltricyclo[3.3.1.13,7]decane
- 1,3-Dimethyltricyclo[3.3.1.1(3,7)]decane
- 1-3-Dimethyladamantane
- Adamantane, 1,3-dimethyl-
- 1,3-dimethyl adamantane
- CWNOIUTVJRWADX-UHFFFAOYSA-N
- 96G4OD5Z59
- Tricyclo[3.3.1.1(3,7)]decane, 1,3-dimethyl-
- Memantine intermediate
- 1,3-Dimethyladamanta
- 1,5-Dimethyladamantane
- 1 ,3-dimethyl adamantane
- KSC380A2H
- 1,
- D1081
- UNII-96G4OD5Z59
- 702-79-4
- AKOS015900608
- CS-0152705
- BCP17452
- Adamantane,1,3-dimethyl- (6CI,8CI)
- FT-0667257
- FT-0606694
- Tricyclo[3.3.1.1<3,7>]decane, 1,3-dimethyl-
- Q27120846
- W-104561
- 1,3-Dimethyladamantane; Memantine Related Compound A (USP); Memantine Related Compound A
- DTXSID1049439
- EN300-103625
- EINECS 211-870-8
- CHEBI:47900
- LS-14122
- NS00037033
- 1,3-dimethyAdamantane
- A836824
- MFCD00074755
- 2-(PHENYLMETHOXY)-PROPANOICACIDETHYLESTER
- 1,3-Dimethyltricyclo(3.3.1.13,7)decane
- AC-14485
- Z1365497409
- Tricyclo[3.3.1.13,7]decane,1,3-dimethyl-
- AKOS025211682
- 1,3-Dimethyladamantane, >=99%
- MS-20570
- 1,3-dimethyltricyclo[3.3.1.1~3,7~]decane
- A11638
- STL452978
- DB-005636
- BBL100109
-
- MDL: MFCD00074755
- Inchi: 1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3
- InChI Key: CWNOIUTVJRWADX-UHFFFAOYSA-N
- SMILES: C12(C)CC3CC(CC(C)(C3)C1)C2
Computed Properties
- Exact Mass: 164.15700
- Monoisotopic Mass: 164.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.6
Experimental Properties
- Color/Form: Liquid
- Density: 0.886 g/mL at 25 °C(lit.)
- Melting Point: -30 ºC
- Boiling Point: 201°C
- Flash Point: Degrees Fahrenheit:127.4°F
Degrees Celsius:53°C - Refractive Index: n20/D 1.478(lit.)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Flammable.
- PSA: 0.00000
- LogP: 3.61280
- Solubility: Not determined
1,3-Dimethyladamantane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
- Packing Group:III
- Hazard Level:3
1,3-Dimethyladamantane Customs Data
- HS CODE:2902199090
- Customs Data:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,3-Dimethyladamantane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 187836-5G |
1,3-Dimethyladamantane |
702-79-4 | 5g |
¥1786.89 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D828107-100ml |
1,3-Dimethyladamantane |
702-79-4 | 98% | 100ml |
731.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2449-100MG |
1,3-Dimethyladamantane |
702-79-4 | 100mg |
¥7687.08 | 2023-10-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1380513-50MG |
1,3-Dimethyladamantane |
702-79-4 | 50mg |
¥11253.66 | 2025-01-14 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GJ747-25g |
1,3-Dimethyladamantane |
702-79-4 | 98% | 25g |
275.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GJ747-1g |
1,3-Dimethyladamantane |
702-79-4 | 98% | 1g |
41.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GJ747-5g |
1,3-Dimethyladamantane |
702-79-4 | 98% | 5g |
69.0CNY | 2021-08-06 | |
| TRC | D460778-1g |
1,3-Dimethyladamantane |
702-79-4 | 1g |
$ 196.00 | 2023-09-07 | ||
| TRC | D460778-2g |
1,3-Dimethyladamantane |
702-79-4 | 2g |
$328.00 | 2023-05-18 | ||
| TRC | D460778-10g |
1,3-Dimethyladamantane |
702-79-4 | 10g |
$ 575.00 | 2023-09-07 |
1,3-Dimethyladamantane Suppliers
1,3-Dimethyladamantane Related Literature
-
1. Polymorphism of 1,3-X-adamantanes (X = Br, OH, CH3) and the crystal plastic phase formation abilityPhilippe Negrier,Bacem Ben Hassine,Maria Barrio,Michela Romanini,Denise Mondieig,Josep-Lluis Tamarit CrystEngComm 2020 22 1230
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Gyeongwoo Kim,Gyeongmin Kim,Dongwon Kim,Ok-Sang Jung CrystEngComm 2022 24 6038
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Kale W. Harrison,Benjamin G. Harvey Sustainable Energy Fuels 2017 1 467
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Kristyna Jelínková,Jelica Kova?evi?,Eva Wrzecionková,Zdeňka Prucková,Michal Rouchal,Lenka Dastychová,Robert Vícha New J. Chem. 2020 44 7071
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Tegan P. Stockdale,Craig M. Williams Chem. Soc. Rev. 2015 44 7737
Related Categories
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Additional information on 1,3-Dimethyladamantane
Introduction to 1,3-Dimethyladamantane (CAS No. 702-79-4)
1,3-Dimethyladamantane, with the chemical formula C₁₃H₁₆ and CAS number 702-79-4, is a fascinating organic compound belonging to the adamantane family. This bicyclic hydrocarbon features a diamond-like structure, composed of three six-membered and two five-membered cyclohexane rings fused together. The presence of two methyl groups at the 1 and 3 positions enhances its stability and reactivity, making it a valuable intermediate in pharmaceutical research, material science, and organic synthesis. The unique stereochemistry and rigidity of its framework contribute to its diverse applications in modern chemistry.
The structure of 1,3-dimethyladamantane is characterized by its highly symmetrical adamantane core, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it an ideal candidate for applications requiring robust molecular frameworks. In recent years, researchers have explored the potential of 1,3-dimethyladamantane as a building block for more complex molecules, particularly in drug design. Its rigid scaffold can serve as a scaffold for developing novel bioactive compounds with improved pharmacokinetic properties.
One of the most intriguing aspects of 1,3-dimethyladamantane is its role in medicinal chemistry. The adamantane moiety is known to enhance the blood-brain barrier penetration of small molecules, making it a popular choice for designing central nervous system (CNS) drugs. Recent studies have demonstrated that derivatives of 1,3-dimethyladamantane exhibit promising activity in treating neurological disorders. For instance, modifications at the 1 and 3 positions have led to compounds with enhanced binding affinity to specific receptors, offering new therapeutic avenues.
In material science, 1,3-dimethyladamantane has been utilized to develop high-performance polymers and liquid crystals. Its rigid structure provides mechanical strength and thermal stability, making it suitable for applications in advanced materials. Researchers have also explored its use in creating novel organic semiconductors, where its electron-deficient nature contributes to efficient charge transport properties.
The synthesis of 1,3-dimethyladamantane typically involves multi-step organic reactions starting from adamantane or its derivatives. Advances in catalytic methods have enabled more efficient and scalable production processes. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce functional groups at specific positions on the adamantane core. These synthetic strategies have opened new possibilities for designing tailored derivatives with desired properties.
Recent research has highlighted the potential of 1,3-dimethyladamantane in drug discovery due to its ability to modulate biological pathways. Studies have shown that certain derivatives exhibit anti-inflammatory and antioxidant effects by interacting with specific enzymes and receptors. The rigid framework of 1,3-dimethyladamantane allows precise tuning of molecular interactions, leading to high selectivity and low toxicity profiles. This has attracted significant interest from pharmaceutical companies seeking novel lead compounds.
The versatility of 1,3-dimethyladamantane extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its unique structure makes it an excellent candidate for developing pesticides with improved environmental compatibility. Additionally, functionalized derivatives have been explored as additives in coatings and adhesives due to their reinforcing properties.
In conclusion,1,3-Dimethyladamantane (CAS No. 702-79-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its rigid adamantane core combined with strategic functionalization offers immense potential for innovation in drug design, materials science, and industrial chemistry. As research continues to uncover new applications for this versatile molecule,1,3-dimethyladamantane is poised to play a crucial role in advancing chemical science and technology.
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